Cas no 5558-29-2 (3-Methyl-2-phenylbutanenitrile)

3-Methyl-2-phenylbutanenitrile is a nitrile compound characterized by its phenyl and branched alkyl substituents, offering versatility in organic synthesis. Its structure enables applications as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's nitrile functionality allows for further transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, enhancing its utility in multistep syntheses. The phenyl group contributes to steric and electronic effects, influencing reactivity in coupling or cyclization reactions. With a defined molecular weight and purity, it ensures consistent performance in research and industrial processes. Proper handling under standard laboratory conditions is recommended due to its potential reactivity.
3-Methyl-2-phenylbutanenitrile structure
5558-29-2 structure
商品名:3-Methyl-2-phenylbutanenitrile
CAS番号:5558-29-2
MF:C11H13N
メガワット:159.22762
MDL:MFCD00019805
CID:85391
PubChem ID:249722

3-Methyl-2-phenylbutanenitrile 化学的及び物理的性質

名前と識別子

    • 3-Methyl-2-phenylbutanenitrile
    • a-(iso-Propyl)phenylacetonitrile
    • 2-methyl-2-phenylbutyronitrile
    • 2-phenyl-3-methylbutyronitrile
    • 3-methy-2-phenylbutyronitrile
    • 3-Methyl-2-phenylbutyronitrile
    • alpha-Isopropylphenylacetonitrile
    • DTXSID90876392
    • rac-3-methyl-2-phenyl-butyronitrile
    • SCHEMBL955278
    • IAZOLAFPWWQXGU-UHFFFAOYSA-N
    • CS-0037184
    • DTXSID30290371
    • AKOS009157754
    • FT-0616075
    • NSC68330
    • Z1097112643
    • MFCD00019805
    • W12447
    • EN300-1699091
    • NSC-68330
    • 2-Isopropyl-2-phenylacetonitrile
    • 5558-29-2
    • DB-030717
    • MDL: MFCD00019805
    • インチ: InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
    • InChIKey: IAZOLAFPWWQXGU-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C(C#N)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 159.10500
  • どういたいしつりょう: 159.104799
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 23.8
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0,967 g/cm3
  • ふってん: 123-124°C 15mm
  • フラッシュポイント: 123-124°C/15mm
  • 屈折率: 1.5050
  • PSA: 23.79000
  • LogP: 2.94978
  • ようかいせい: 未確定

3-Methyl-2-phenylbutanenitrile セキュリティ情報

  • 危険物輸送番号:UN 3276
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: T
  • セキュリティ用語:6.1
  • リスク用語:R20/21/22
  • 包装等級:III
  • 危険レベル:6.1
  • 包装グループ:III

3-Methyl-2-phenylbutanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1699091-0.5g
3-methyl-2-phenylbutanenitrile
5558-29-2 95.0%
0.5g
$73.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M941011-250mg
3-Methyl-2-phenylbutanenitrile
5558-29-2 95%
250mg
¥585.00 2022-09-01
Enamine
EN300-1699091-10.0g
3-methyl-2-phenylbutanenitrile
5558-29-2 95.0%
10.0g
$212.0 2025-03-21
Alichem
A019121966-5g
3-Methyl-2-phenylbutanenitrile
5558-29-2 97%
5g
$777.17 2023-09-01
TRC
M327175-2.5g
3-Methyl-2-phenylbutanenitrile
5558-29-2
2.5g
$ 345.00 2023-04-17
Alichem
A019121966-10g
3-Methyl-2-phenylbutanenitrile
5558-29-2 97%
10g
$1345.54 2023-09-01
abcr
AB133262-5 g
2-Isopropyl-2-phenylacetonitrile, 96%; .
5558-29-2 96%
5 g
€158.20 2023-07-20
Apollo Scientific
OR28298-5g
3-Methyl-2-phenylbutanenitrile
5558-29-2
5g
£150.00 2024-05-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24233-25g
alpha-Isopropylphenylacetonitrile 97%
5558-29-2
25g
¥2243.00 2023-02-27
1PlusChem
1P003HY8-10g
3-Methyl-2-phenylbutanenitrile
5558-29-2 95%
10g
$1012.00 2024-04-29

3-Methyl-2-phenylbutanenitrile 関連文献

3-Methyl-2-phenylbutanenitrileに関する追加情報

Comprehensive Overview of 3-Methyl-2-phenylbutanenitrile (CAS No. 5558-29-2): Properties, Applications, and Industry Insights

3-Methyl-2-phenylbutanenitrile (CAS No. 5558-29-2) is a versatile organic compound widely recognized for its role in fragrance synthesis and specialty chemical applications. This nitrile derivative, characterized by its phenyl and methyl substituents, exhibits unique physicochemical properties that make it valuable in industries ranging from perfumery to pharmaceuticals. With the growing demand for sustainable aroma chemicals and high-purity intermediates, this compound has garnered significant attention in research and commercial sectors.

The molecular structure of 3-Methyl-2-phenylbutanenitrile combines a butanenitrile backbone with strategic substitutions that enhance its stability and reactivity. Its low volatility and compatibility with organic solvents make it particularly useful in controlled-release fragrance formulations. Recent studies highlight its potential as a flavor enhancer in food-grade applications, though regulatory approvals vary by region. The compound's CAS No. 5558-29-2 serves as a critical identifier for regulatory compliance and safety documentation.

In the context of green chemistry trends, researchers are exploring eco-friendly synthesis routes for 3-Methyl-2-phenylbutanenitrile using biocatalysts and microwave-assisted reactions. These methods align with the industry's shift toward reduced carbon footprint production processes. Analytical techniques like GC-MS and HPLC are routinely employed to verify the compound's purity, especially when used in premium fragrance blends where trace impurities can affect olfactory profiles.

The global market for nitrile-based compounds shows steady growth, driven by demand in personal care products and functional materials. 3-Methyl-2-phenylbutanenitrile distinguishes itself through its woody-amber olfactory notes, making it a preferred choice for niche perfumery applications. Manufacturers emphasize batch-to-batch consistency through advanced purification technologies, addressing concerns about allergen content in cosmetic ingredients.

Emerging applications include its use as a building block in pharmaceutical intermediates, particularly for compounds targeting central nervous system pathways. However, researchers caution that derivative development requires careful evaluation of metabolic pathways and toxicity profiles. The compound's structure-activity relationships continue to be explored through computational chemistry models and in vitro testing protocols.

From a regulatory perspective, 3-Methyl-2-phenylbutanenitrile falls under general chemical safety guidelines rather than restrictive classifications. Proper handling includes ventilation controls and personal protective equipment, as recommended for most laboratory-grade chemicals. Storage stability studies indicate optimal preservation in amber glass containers under nitrogen atmosphere to prevent hydrolytic degradation of the nitrile group.

Innovations in encapsulation technology have expanded the utility of this compound in time-release applications, particularly for home fragrance systems. Consumer preference for long-lasting scent profiles has driven formulation research, with 5558-29-2 demonstrating excellent carrier matrix compatibility in polymer-based delivery systems. These developments align with market trends toward smart materials in consumer goods.

Analytical challenges associated with 3-Methyl-2-phenylbutanenitrile include its differentiation from structural isomers in complex mixtures. Advanced chromatographic methods coupled with spectroscopic detection have improved identification accuracy, crucial for quality control in manufacturing. The compound's Kovats retention index and mass spectral fragmentation patterns are well-documented in analytical databases.

Future research directions may explore the compound's potential in bio-based material synthesis, leveraging its aromatic functionality for polymer modification. The intersection of fragrance chemistry and material science presents exciting opportunities, particularly for functional textiles incorporating odor-control technologies. As sustainability metrics become increasingly important, life cycle assessments of 5558-29-2 production processes will likely gain prominence.

In conclusion, 3-Methyl-2-phenylbutanenitrile (CAS No. 5558-29-2) represents a multifaceted chemical with expanding applications across diverse industries. Its balanced combination of structural features and performance characteristics ensures continued relevance in both traditional and emerging markets. Ongoing research into synthetic optimization and application engineering will further define its role in next-generation chemical solutions.

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Amadis Chemical Company Limited
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